(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20412254
InChI: InChI=1S/C8H12N2O2/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m0/s1
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide

CAS No.:

Cat. No.: VC20412254

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide -

Specification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name (3S)-3-amino-3-(2-methylfuran-3-yl)propanamide
Standard InChI InChI=1S/C8H12N2O2/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m0/s1
Standard InChI Key IEQDZXGGGHEPML-ZETCQYMHSA-N
Isomeric SMILES CC1=C(C=CO1)[C@H](CC(=O)N)N
Canonical SMILES CC1=C(C=CO1)C(CC(=O)N)N

Introduction

(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide is an organic compound characterized by its unique structure, which includes an amino group and a furan ring substituted with a methyl group at the 2-position. This compound has a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of approximately 168.19 g/mol . The presence of the furan moiety contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Biological Activities and Potential Applications

Research indicates that (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide exhibits significant biological activities. It has been studied for its potential antimicrobial and antifungal properties, suggesting a role in combating infections. Additionally, its structural features may allow it to interact with specific enzymes and receptors, potentially modulating biological pathways related to neurotransmission and metabolism.

Biological ActivityPotential ApplicationMechanism
AntimicrobialTreatment of infectionsInteraction with microbial targets
AntifungalTreatment of fungal infectionsDisruption of fungal cell membranes
Neurotransmission modulationNeurological disordersBinding to neurotransmitter receptors

Synthesis Methods

The synthesis of (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide can be achieved through various methods. These methods typically involve multiple steps, including the formation of the furan ring and the introduction of the amino group. Industrial production may utilize continuous flow reactors to enhance reaction efficiency and yield.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide, each with unique properties:

Compound NameMolecular FormulaKey Features
3-Amino-2-methylpropanoic acidC₄H₉NO₂A beta-amino acid with a simpler structure
3-Amino-3-(furan-2-yl)propanamideC₇H₁₀N₂O₂Lacks the methyl substitution on the furan ring
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylfuran-2-yl)propanoic acidC₁₃H₁₉NO₅Contains a tert-butoxycarbonyl protecting group

The uniqueness of (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide lies in its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.

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